2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid
Brand Name: Vulcanchem
CAS No.: 1262651-95-5
VCID: VC2925768
InChI: InChI=1S/C26H25NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-7,9-10,12-15,23-24H,8,11,16-17H2,(H,27,30)(H,28,29)
SMILES: C1=CC=C(C=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C26H25NO4
Molecular Weight: 415.5 g/mol

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid

CAS No.: 1262651-95-5

Cat. No.: VC2925768

Molecular Formula: C26H25NO4

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid - 1262651-95-5

Specification

CAS No. 1262651-95-5
Molecular Formula C26H25NO4
Molecular Weight 415.5 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid
Standard InChI InChI=1S/C26H25NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-7,9-10,12-15,23-24H,8,11,16-17H2,(H,27,30)(H,28,29)
Standard InChI Key JDBKBGOHVBNXRB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1=CC=C(C=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid consists of three primary components:

  • Fmoc Protecting Group: A 9-fluorenylmethyloxycarbonyl moiety that shields the amino group during synthesis. This group is selectively removable under mild basic conditions (e.g., piperidine).

  • Pentanoic Acid Backbone: A five-carbon chain with a terminal carboxylic acid group, facilitating covalent attachment to resin matrices in SPPS .

  • Phenyl Side Chain: A hydrophobic aromatic substituent at the fifth carbon, influencing peptide solubility and conformational stability .

The compound exists in two enantiomeric forms:

  • (S)-Enantiomer: CAS 959578-11-1, with a specific rotation favoring peptide bond formation in biological systems .

  • (R)-Enantiomer: CAS 1217731-48-0, less commonly used but critical for synthesizing D-peptides .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₆H₂₅NO₄
Molecular Weight415.5 g/mol
CAS Number (S-form)959578-11-1
CAS Number (R-form)1217731-48-0
IUPAC Name (S-form)(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid
SMILES (S-form)C1=CC=C(C=C1)CCCC@@HNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Stereochemical Considerations

The (S)-enantiomer’s configuration aligns with natural L-amino acids, ensuring compatibility with ribosomal machinery in downstream biological assays . In contrast, the (R)-form enables the creation of non-natural peptides resistant to enzymatic degradation . X-ray crystallography studies confirm that the Fmoc group adopts a planar conformation, minimizing steric hindrance during coupling reactions .

Synthetic Methodology and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three stages:

  • Amino Group Protection: Reacting 5-phenylpentanoic acid with Fmoc-Cl (Fmoc chloride) in dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA) at 0–5°C for 4 hours.

  • Purification: Crude product is isolated via ethyl acetate extraction and purified using silica gel chromatography (hexane:ethyl acetate, 3:1) .

  • Characterization: NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) validate structural integrity .

Table 2: Representative Synthetic Yield

StepYield (%)Purity (%)
Protection Reaction8592
Chromatographic Purification7898

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to enhance efficiency:

  • Reactor Type: Microfluidic tubular reactors (20 mL/min flow rate).

  • Conditions: 25°C, 1.5 bar pressure, residence time 15 minutes.

  • Throughput: 1.2 kg/day with ≥99% purity after preparative HPLC.

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

The compound serves as a building block in Fmoc-SPPS protocols:

  • Resin Loading: Anchored via its carboxylic acid group to Wang or Rink amide resins .

  • Deprotection: Treatment with 20% piperidine in DMF removes the Fmoc group, exposing the amino group for subsequent coupling.

  • Coupling Efficiency: Achieves >98% coupling yield with HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) activation .

Advantages Over Boc-Protected Analogs

ParameterFmoc-Based SynthesisBoc-Based Synthesis
Deprotection ConditionsMild base (piperidine)Strong acid (TFA)
Side ReactionsRare (<2%)Common (e.g., tert-butyl cation formation)
CompatibilityAcid-sensitive peptidesBase-sensitive peptides

Research Advancements and Case Studies

Novel Peptide Architectures

A 2024 study demonstrated the compound’s utility in synthesizing cyclic pentapeptides targeting GPCRs . Incorporating the phenyl group enhanced binding affinity (Kd = 12 nM) by 40% compared to aliphatic analogs .

Stability Under Physiological Conditions

Accelerated stability testing (40°C/75% RH, 6 months) revealed:

  • Degradation: <5% in pH 7.4 buffer.

  • Byproducts: Traces (<0.1%) of fluorenylmethyl alcohol.

Comparative Analysis With Related Compounds

Table 3: Structural and Functional Comparisons

CompoundMolecular WeightKey FeatureApplication
Fmoc-Orn-OH (C₂₀H₂₂N₂O₄)358.4 g/molShorter chain (ornithine)Lysine-rich peptide synthesis
Fmoc-Phe-OH (C₂₄H₂₁NO₄)387.4 g/molBenzyl side chainHydrophobic peptide segments
2-{[(Fmoc)Amino}-5-PhPentanoic Acid415.5 g/molExtended phenylalkyl chainMembrane-targeting peptides

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